1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole
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Overview
Description
1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole is a boron-containing heterocyclic compound It is known for its unique structure, which includes an imidazole ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as glyoxal, ammonia, and formaldehyde.
Introduction of the Boronate Ester Group: The boronate ester group is introduced through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between the imidazole derivative and a boronic acid or boronate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The imidazole ring can undergo reduction reactions to form corresponding imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar in structure but with a pyrazole ring instead of an imidazole ring.
4-pyrazoleboronic acid pinacol ester: Contains a pyrazole ring and a boronate ester group.
1-methyl-4-pyrazoleboronic acid pinacol ester: Another pyrazole derivative with a boronate ester group.
Uniqueness
1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole is unique due to its imidazole ring, which imparts different electronic and steric properties compared to pyrazole derivatives
Properties
Molecular Formula |
C12H19BN2O2 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
1-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]imidazole |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-9-15(10)5/h6-9H,1-5H3/b7-6+ |
InChI Key |
CPGIADOMMCJJKS-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=CN2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=CN2C |
Origin of Product |
United States |
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